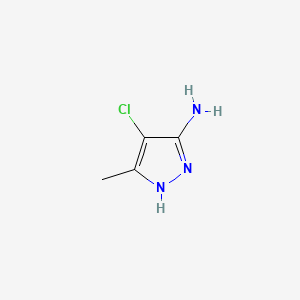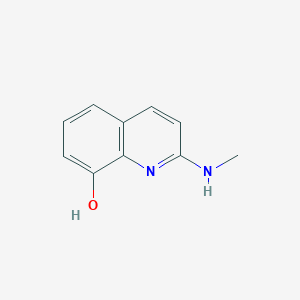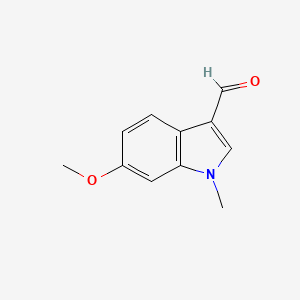
Acide 5-méthoxybenzofurane-2-carboxylique, ester éthylique
Vue d'ensemble
Description
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester (MBFCAE) is an organic compound that has been studied for its potential applications in various scientific research fields. MBFCAE is a chemical compound with a unique structure, which is composed of a benzofuran ring, two carboxylic acid groups, and an ethyl ester group. The compound has been studied for its potential applications in chemical synthesis, drug discovery, and biosynthesis.
Applications De Recherche Scientifique
Recherche sur les agonistes cannabinoïdes potentiels
“L’ester éthylique de l’acide 5-méthoxybenzofurane-2-carboxylique” a été mentionné dans le contexte de la synthèse de nouvelles molécules de type indole qui pourraient agir comme des agonistes cannabinoïdes potentiels. Ceci suggère son utilisation dans le développement de nouveaux médicaments pouvant interagir avec les récepteurs cannabinoïdes de l’organisme, qui sont impliqués dans une variété de processus physiologiques, notamment la sensation de douleur, l’humeur et la mémoire .
Composés de tête dans la découverte de médicaments
Les dérivés du benzofurane sont souvent explorés comme composés de tête dans la découverte de médicaments en raison de leurs diverses activités biologiques. La structure du composé pourrait être modifiée pour améliorer ses propriétés ou pour créer de nouvelles molécules aux effets thérapeutiques potentiels .
Développement de médicaments antimicrobiens
Des recherches sont en cours pour trouver de nouveaux composés antimicrobiens afin de traiter les infections causées par des bactéries multirésistantes. “L’ester éthylique de l’acide 5-méthoxybenzofurane-2-carboxylique” pourrait servir de point de départ pour la synthèse de nouveaux agents antimicrobiens ayant des mécanismes d’action distincts .
Mécanisme D'action
Target of Action
The primary targets of Ethyl 5-Methoxybenzofuran-2-Carboxylate are currently unknown. This compound is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have been shown to exhibit a wide range of biological activities .
Mode of Action
Benzofuran derivatives have been reported to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions between Ethyl 5-Methoxybenzofuran-2-Carboxylate and its targets that result in these activities remain to be elucidated.
Biochemical Pathways
Benzofuran derivatives have been found to interact with a variety of biochemical pathways, contributing to their diverse pharmacological activities
Result of Action
Benzofuran derivatives have been reported to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions includes binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester can interact with other biomolecules such as transport proteins, influencing their function and stability .
Cellular Effects
The effects of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester on various types of cells and cellular processes are significant. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . It can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of mRNA and protein synthesis . These molecular interactions contribute to the overall biochemical and cellular effects of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at certain dosage levels .
Metabolic Pathways
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites in the body. Additionally, 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester can influence the activity of cofactors, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester is localized in specific subcellular compartments, which can affect its activity and function . Targeting signals and post-translational modifications play a role in directing this compound to particular organelles. The subcellular localization of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester is crucial for its interactions with biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
ethyl 5-methoxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-12(13)11-7-8-6-9(14-2)4-5-10(8)16-11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCODAOXFYTGBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198587 | |
| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50551-56-9 | |
| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50551-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050551569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 50551-56-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can be inferred about the Structure-Activity Relationship (SAR) of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester based on the studied compound?
A1: The research article highlights the synthesis of a molecule containing the 5-methoxybenzofuran-2-carboxamide moiety []. This suggests that this core structure might be a suitable scaffold for developing molecules with potential biological activity, particularly as cannabinoid agonists. Modifications at the carboxamide group, specifically the introduction of a benzyl and a 2-(N-morpholino)ethyl group, are likely crucial for the desired biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B1362792.png)
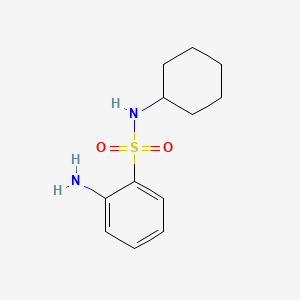


![L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1362809.png)
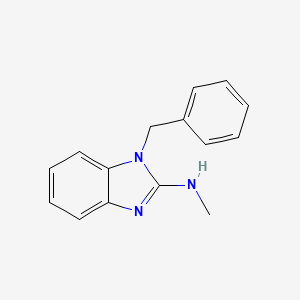

![(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1362824.png)
![2-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1362827.png)
![2-[[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]carbamoyl]benzoic Acid](/img/structure/B1362828.png)
